molecular formula C16H20N2O2S2 B2797642 1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 2034238-32-7

1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2797642
CAS No.: 2034238-32-7
M. Wt: 336.47
InChI Key: OQPTVOGAMOHNPZ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a urea moiety, and two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethanol. This intermediate can be synthesized through a Grignard reaction involving thiophene derivatives and ethylene oxide. The subsequent step involves the reaction of this intermediate with cyclopentyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This often involves the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the thiophene rings.

Scientific Research Applications

1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the urea moiety suggests potential interactions with hydrogen-bonding sites, while the thiophene rings may engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

    1-Cyclopentyl-3-(2-hydroxy-2-phenylethyl)urea: Similar structure but with a phenyl group instead of thiophene rings.

    1-Cyclopentyl-3-(2-hydroxy-2-(furan-2-yl)ethyl)urea: Contains furan rings instead of thiophene.

    1-Cyclopentyl-3-(2-hydroxy-2-(pyridin-2-yl)ethyl)urea: Features pyridine rings.

Uniqueness: 1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of two thiophene rings, which can confer distinct electronic properties and reactivity compared to its analogs with phenyl, furan, or pyridine rings. This structural uniqueness can lead to different biological activities and applications in material science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-cyclopentyl-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c19-15(18-13-4-1-2-5-13)17-11-16(20,12-7-9-21-10-12)14-6-3-8-22-14/h3,6-10,13,20H,1-2,4-5,11H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPTVOGAMOHNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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